molecular formula C30H32N4O6 B1682365 Zaldaride maleate CAS No. 109826-27-9

Zaldaride maleate

Cat. No.: B1682365
CAS No.: 109826-27-9
M. Wt: 544.6 g/mol
InChI Key: NGODOSILXOFQPH-BTJKTKAUSA-N
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Description

Zaldaride maleate, also known as CGS-9343B or KW 5617, is a compound with the molecular formula C30H32N4O6 . It is an effective and selective inhibitor of calmodulin . This compound inhibits CaM (calmodulin)-stimulated cAMP phosphodiesterase activity . It has been shown to decrease the severity and duration of travelers’ diarrhea . Research suggests that calmodulin and intracellular calcium may serve as mediators of diarrhea in bacterial enteric infection .


Molecular Structure Analysis

This compound has a molecular weight of 544.6 g/mol . The IUPAC name for this compound is (Z)-but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 544.6 g/mol . The elemental composition of this compound is C, 66.16%; H, 5.92%; N, 10.29%; O, 17.63% .

Scientific Research Applications

Effects on Intracellular Calcium-Mediated Responses in Colonic Mucosa

Zaldaride maleate (ZAL) has been studied for its effects on intracellular calcium-mediated responses in rat colonic mucosa. It partially reduces the short-circuit current response to acetylcholine by inhibiting both a tetrodotoxin-sensitive neuronal pathway and an intracellular calcium pathway in epithelium, suggesting a potential application in regulating colonic ion secretion (Aikawa, Karasawa, & Ohmori, 2000).

Comparison of Antidiarrheal Effects of Zaldaride Isomers

Research comparing the antidiarrheal effects of ZAL and its optical isomers in rats revealed differences in their effectiveness. ZAL and its S(+)-isomer showed significant antidiarrheal actions, whereas the R(-)-isomer was less effective. This study highlights the importance of isomer-specific actions of ZAL in antidiarrheal applications (Aikawa, Horikoshi, Maeda, Kobayashi, & Ohmori, 2000).

Gender Differences in Antidiarrheal Effect

Another study focused on gender differences in the antidiarrheal effect of ZAL. It was found that ZAL's antidiarrheal effect is more potent in female rats than in male rats, possibly due to differences in plasma levels of the compound after oral administration (Aikawa, Kobayashi, & Ohmori, 2000).

Inhibition of Mechanotransducer Currents in Neurons

ZAL, as a calmodulin antagonist, has been observed to block mechanosensitive channels in crayfish sensory neurons, suggesting its potential application in the study of mechanotransduction and neuronal functioning (Lin & Rydqvist, 2000).

Effect on Intracellular Cyclic Nucleotide-Mediated Intestinal Ion Secretion

Zaldaride's mechanism of action as a calmodulin inhibitor was further elucidated in a study showing its ability to attenuate certain types of secretagogue-induced increases in short-circuit current in rat colonic mucosa, providing insights into its potential applications in intestinal secretion regulation (Aikawa, Karasawa, & Ohmori, 2000).

Impact on Acetylcholine-Induced Intestinal Electrolyte Secretion

Research on the effect of zaldaride on acetylcholine-induced colonic electrolyte secretion revealed that it could inhibit acetylcholine release from synaptosomes of colonic submucosal nerves, further supporting its role in managing colonic electrolyte secretion (Aikawa, Kishibayashi, Karasawa, & Ohmori, 2000).

Influence on Intestinal Ion Secretion and Fecal Pellet Output

Further studies on ZAL's effects have shown its influence on dmPGE2-induced intestinal ion secretion and fecal pellet output, suggesting its potential applications in gastrointestinal disorders and research (Aikawa, Karasawa, & Ohmori, 2000); (Aikawa & Ohmori, 2000).

Mechanism of Action

Target of Action

Zaldaride maleate, also known as CGS 9343B, is a potent and selective inhibitor of calmodulin . Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells . It transduces calcium signals by binding to and regulating a broad range of target proteins involved in various cellular processes .

Mode of Action

This compound interacts with calmodulin and inhibits its activity . It has been suggested that this compound inhibits the activation of Ca2+/calmodulin-sensitive adenylate cyclase or guanylate cyclase linked to a receptor . This inhibition disrupts the normal function of these enzymes, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclic nucleotide-mediated pathway . This pathway is involved in various cellular processes, including ion transport and secretion . By inhibiting calmodulin, this compound disrupts the normal functioning of this pathway, leading to changes in cellular ion secretion .

Pharmacokinetics

This suggests that the compound has sufficient bioavailability to exert its effects when administered orally .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in intestinal ion secretion . For example, it has been shown to attenuate increases in short-circuit current in rat colonic mucosa induced by certain secretagogues . This suggests that this compound can reduce the severity and duration of diarrhea by inhibiting excessive intestinal ion secretion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the presence of certain bacterial agents in the gut . .

Biochemical Analysis

Biochemical Properties

Zaldaride maleate interacts with calmodulin, a protein that plays a crucial role in calcium signaling within cells . It inhibits calmodulin-stimulated cAMP phosphodiesterase activity, with an IC50 value of 3.3 nM . This interaction with calmodulin suggests that this compound could influence a wide range of biochemical reactions, given the central role of calmodulin in cellular signaling pathways .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It can prevent estrogen-induced transcription activation by ER, reversibly block voltage-activated Na+, Ca2+, and K+ currents in PC12 cells, and inhibit nAChR . These effects indicate that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to calmodulin, thereby inhibiting the activity of this protein . This inhibition can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to decrease the number of unformed stools by 30% and the duration of illness by 23% when compared with placebo during the initial 48 hours of therapy . This suggests that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, at doses of 3 mg/kg and higher, this compound has been shown to ameliorate diarrhea . At high doses, it may have toxic or adverse effects .

Metabolic Pathways

Given its interaction with calmodulin, it is likely that it could influence pathways involving this protein .

Transport and Distribution

Given its biochemical properties and interactions with calmodulin, it is plausible that it could interact with various transporters or binding proteins .

Subcellular Localization

Given its interactions with calmodulin, it is plausible that it could be localized to specific compartments or organelles where calmodulin is present .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-[1-[(4-methyl-6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2.C4H4O4/c1-26(24-11-6-14-29(24)22-9-4-2-7-19(22)17-32-26)18-28-15-12-20(13-16-28)30-23-10-5-3-8-21(23)27-25(30)31;5-3(6)1-2-4(7)8/h2-11,14,20H,12-13,15-18H2,1H3,(H,27,31);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGODOSILXOFQPH-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CN2C3=CC=CC=C3CO1)CN4CCC(CC4)N5C6=CC=CC=C6NC5=O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109826-26-8 (Parent), 110-16-7 (Parent)
Record name Zaldaride maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109826-27-9
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[(4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepin-4-yl)methyl]-4-piperidinyl]-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109826-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaldaride maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109826279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZALDARIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7SG01P7NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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